Epitaraxerol

説明

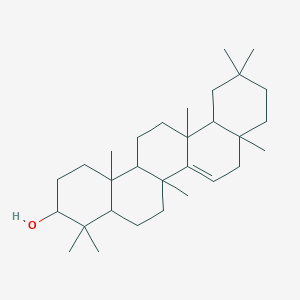

Structure

2D Structure

特性

IUPAC Name |

4,4,6a,6a,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O/c1-25(2)17-18-27(5)13-9-21-29(7)14-10-20-26(3,4)24(31)12-16-28(20,6)22(29)11-15-30(21,8)23(27)19-25/h9,20,22-24,31H,10-19H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGGUGZHBAOMSFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CC=C3C4(CCC5C(C(CCC5(C4CCC3(C2C1)C)C)O)(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00871611 | |

| Record name | 4,4,6a,8a,11,11,12b,14b-Octamethyl-1,2,3,4,4a,5,6,6a,8,8a,9,10,11,12,12a,12b,13,14,14a,14b-icosahydropicen-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Taraxerol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034920 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

409.00 to 410.00 °C. @ 760.00 mm Hg | |

| Record name | Taraxerol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034920 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly | |

| Record name | Taraxerol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034920 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

127-22-0 | |

| Record name | Taraxerol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034920 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

282 - 283 °C | |

| Record name | Taraxerol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034920 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Occurrence and Distribution of Taraxerol in the Plant Kingdom

Phytogeographical Analysis of Taraxerol-Producing Taxa

The distribution of taraxerol-containing taxa is widespread, with members of the Asteraceae family comprising the largest number, followed by the Euphorbiaceae and Malvaceae families. mdpi.comencyclopedia.pub Species within the Euphorbia genus are known to accumulate considerable amounts of taraxerol. mdpi.comencyclopedia.pub

Genera and Species Rich in Taraxerol Content

Several specific plant genera and species have been identified as particularly rich sources of taraxerol.

Taraxacum Species (e.g., Taraxacum officinale)

Taraxacum officinale, commonly known as dandelion, is a well-known source of taraxerol. wikipedia.orgvitabase.comphytopurify.com This perennial plant of the Asteraceae family contains taraxerol in its roots and other tissues. vitabase.comnih.govcabidigitallibrary.orgijpsr.com Research has explored enhancing taraxerol production in Taraxacum officinale through in vitro techniques, such as root callus suspension cultures, with the addition of elicitors like methyl jasmonate and β-cyclodextrin showing promising results in increasing taraxerol content compared to natural roots. mdpi.comnih.gov

| Plant Part | Taraxerol Content (Natural Root) | Taraxerol Content (with Elicitor - β-cyclodextrin 25 mM) | Reference |

| Root Callus Culture | 0.0169% w/w | 0.023% w/w | nih.gov |

Note: This table is intended to be interactive, allowing for sorting and filtering based on the data.

Studies have also identified taraxerol along with other triterpene alcohols like taraxol, lupeol, taraxasterol (B1681928), beta-amyrin, stigmasterol, and beta-sitosterol (B1209924) in the tissues of the T. officinale complex. cabidigitallibrary.org

Maytenus Species

Species belonging to the genus Maytenus (Celastraceae) are also known to contain taraxerol. wikipedia.org For instance, Maytenus undata has been reported to contain taraxerol in its leaves. researchgate.netnih.gov Analysis of M. undata leaves identified taraxerol among other triterpene compounds in the hexane (B92381) fraction. nih.gov The concentration of taraxerol in Maytenus undata leaves was reported as 0.026% (w/w of hexane fraction) or 155 mg. nih.gov Another study on Maytenus dhofarensis stem bark identified taraxerol as a major component in the hexane fraction through chromatographic analysis. scialert.net

| Species | Plant Part | Extraction Fraction | Taraxerol Content | Reference |

| Maytenus undata | Leaves | Hexane | 0.26 mg/g dry weight | researchgate.netnih.gov |

| Maytenus undata | Leaves | Hexane | 0.026% w/w (155 mg) | nih.gov |

| Maytenus dhofarensis | Stem Bark | Hexane | Major component | scialert.net |

Note: This table is intended to be interactive.

Clitoria ternatea L.

Clitoria ternatea L., commonly known as butterfly pea, is a medicinal plant in the Fabaceae family that contains taraxerol. encyclopedia.pubfrontiersin.orgijpsjournal.comijpbs.com Taraxerol, along with taraxerone (B198196), are reported as major pentacyclic triterpenoids found in this plant, particularly in the roots, seeds, and leaves. ijpsjournal.comijpbs.com Research on Clitoria ternatea has demonstrated the potential for producing taraxerol through transformed hairy root cultures, with studies showing a fourfold increase in taraxerol content compared to natural roots. mdpi.comfrontiersin.org

| Plant Part | Taraxerol Content (Natural Roots) | Taraxerol Content (Hairy Root Cultures) | Reference |

| Roots | Naturally present | Fourfold increase | mdpi.comfrontiersin.org |

| Roots, Seeds, Leaves | Major phytoconstituent | - | ijpsjournal.comijpbs.com |

Note: This table is intended to be interactive.

Annona reticulata L.

Annona reticulata L. is a tree species traditionally used for various ailments, and its leaves and bark have been found to contain taraxerol. researchgate.netthepharmajournal.comnih.govwalshmedicalmedia.com Chemical investigation of the leaves of Annona reticulata has led to the identification of taraxerol among other compounds. researchgate.netnih.gov Taraxerol has also been isolated from the bark of Annona reticulata. walshmedicalmedia.comresearchgate.net

| Plant Part | Compounds Identified (including Taraxerol) | Reference |

| Leaves | Taraxerol, friedelin, myricetin-3-O-α-L-rhamnopyranoside | researchgate.net |

| Leaves | Annonaretin A, taraxerol, and others | nih.govstuartxchange.org |

| Bark | Taraxerol, flavonoids, saponins, tannins | walshmedicalmedia.comresearchgate.net |

Note: This table is intended to be interactive.

Hypericum perforatum

Hypericum perforatum, commonly known as St. John's Wort, is another plant species that contains taraxerol. encyclopedia.pubresearchgate.netphcogrev.com Triterpenoids, including taraxerol, have been isolated from Hypericum perforatum. researchgate.netphcogrev.com

Mangifera indica

Taraxerol has been found in Mangifera indica (mango) encyclopedia.pubnih.gov. Specifically, chemical studies on Mangifera indica twigs have yielded taraxerol. acs.org It has also been quantified in the leaf methanol (B129727) extract of M. indica. phcogres.com Research indicates that taraxerol, along with other compounds like mangiferin (B1668620) and iriflophenone-3-C-β-glucoside, may contribute to certain biological activities observed in M. indica extracts. phcogres.com

Strobilanthes crispus

Strobilanthes crispus is another plant species known to contain taraxerol. encyclopedia.pubnih.gov Phytochemical investigations of Strobilanthes crispus dried leaves have led to the isolation of taraxerol from the dichloromethane (B109758) extract. acgpubs.org This extract also contained other triterpenoids such as β-amyrin and taraxerone, as well as fatty acid esters of taraxerol. acgpubs.org

Alnus glutinosa (formerly Alnus incana L.)

Taraxerol is widely distributed in Alnus species, including Alnus glutinosa (black alder) and Alnus incana (grey alder). wikipedia.orgnih.gov Taraxerol, historically referred to as "alnulin," was first isolated from the bark of Alnus incana. wikipedia.orghmdb.ca It has also been isolated from the bark of Alnus glutinosa. rsc.orgbibliotekanauki.pl The bark of Alnus glutinosa is known to contain triterpenes including lupenone, glutinone, and taraxerol, alongside sterols like β-sitosterol. bibliotekanauki.pl

Litsea dealbata

Litsea dealbata (Lauraceae) is a plant species from which taraxerol has been isolated. wikipedia.orghmdb.ca Taraxerol has been found in the aerial parts of Litsea dealbata. phcogrev.comresearchgate.net Early research identified taraxerol in the bark of this species. rsc.org

Skimmia spp.

Species belonging to the genus Skimmia (Rutaceae) are known to contain taraxerol. wikipedia.orghmdb.ca Taraxerol was historically given the name "skimmiol" when isolated from Skimmia. wikipedia.orghmdb.ca Phytochemical studies on the leaves of Skimmia japonica, for instance, have isolated the triterpene friedoolean-14-en-3β-ol (taraxerol) along with coumarins. researchgate.net Other Skimmia species, such as Skimmia foremanii, also contain taraxerol (syn. friedoolean-14-en-3β-ol) and taraxerone (syn. skimmione). plazi.orgresearchgate.net

Dorstenia spp.

The genus Dorstenia (Moraceae) is another source of taraxerol. wikipedia.orghmdb.ca Investigations into the chemical composition of various Dorstenia species have revealed the presence of triterpenoids, including taraxerol acetate (B1210297). embrapa.brresearchgate.netscielo.br These compounds have been detected in both the rhizomes and leaves of Dorstenia species through techniques like high-resolution gas chromatography-mass spectrometry (HRGC-MS). researchgate.netscielo.br Other triterpenoids and steroids, such as α-amyrin, β-amyrin, their acetates, β-amyrone, lupenone, sitosterol, and sitosterone, have also been identified in Dorstenia alongside taraxerol acetate. embrapa.brresearchgate.netscielo.brresearchgate.net

Alchornea latifolia

Alchornea latifolia (Euphobiaceae) contains taraxerol. wikipedia.orghmdb.ca A phytochemical investigation of the chloroform (B151607) leaf extract of Alchornea latifolia has shown the presence of several triterpenoids, including taraxerol, taraxerone, friedelin, and epifriedelinol. nih.govredalyc.orgresearchgate.net Additionally, this plant contains seco-3,4-friedelin and seco-3,4-taraxerone. nih.govredalyc.org

Here is a summary of the occurrence of Taraxerol in the specified plant species:

| Plant Species | Family | Part Containing Taraxerol | Notes |

| Mangifera indica | Anacardiaceae | Twigs, Leaves | Also found with methyl gallate, mangiferin, iriflophenone (B49224) derivatives. acs.orgphcogres.com |

| Strobilanthes crispus | Acanthaceae | Dried Leaves | Found in dichloromethane extract, alongside taraxerone and β-amyrin. acgpubs.org |

| Alnus glutinosa | Betulaceae | Bark | Isolated as "alnulin," found with lupenone, glutinone, β-sitosterol. rsc.orgbibliotekanauki.pl |

| Alnus incana | Betulaceae | Bark | Historically, "alnulin" was isolated from this species. wikipedia.orghmdb.carsc.org |

| Litsea dealbata | Lauraceae | Bark, Aerial parts | Identified in early research. rsc.orgphcogrev.comresearchgate.net |

| Skimmia spp. | Rutaceae | Leaves, Aerial parts | Also known as "skimmiol," found with taraxerone and coumarins. wikipedia.orghmdb.caresearchgate.netplazi.orgresearchgate.net |

| Dorstenia spp. | Moraceae | Rhizomes, Leaves | Detected as taraxerol acetate, found with other triterpenoids/steroids. embrapa.brresearchgate.netscielo.br |

| Alchornea latifolia | Euphorbiaceae | Leaves | Found with taraxerone, friedelin, epifriedelinol, seco-triterpenoids. nih.govredalyc.orgresearchgate.net |

Distribution within Plant Organs (e.g., leaves, roots, stems, flowers)

The distribution of taraxerol within different plant organs is diverse and varies significantly between species. mdpi.comresearchgate.netencyclopedia.pubnih.gov Research indicates that the most prominent source of taraxerol is chiefly concentrated in the leaves for most plant taxa. mdpi.comresearchgate.netencyclopedia.pubnih.gov Following leaves, taraxerol is commonly found in roots and then stems. mdpi.comresearchgate.netencyclopedia.pubnih.gov Some studies have also reported the isolation of taraxerol from flowers. mdpi.comresearchgate.netencyclopedia.pubnih.gov

For example, in Taraxacum officinale, taraxerol has been isolated from roots and leaves. researchgate.netnih.govmdpi.com Lannea schimperi has shown taraxerol in stems, bark, and roots. researchgate.net In Uvaria hookeri and Uvaria narum, taraxerol was found in the bark of the roots. researchgate.net Strobilanthes callosus has shown taraxerol in aerial parts. researchgate.net

In mangrove species, particularly Rhizophora racemosa, taraxerol dominates the composition of leaves, with reported concentrations as high as 7.7 mg/g leaf. wikipedia.org This high concentration in mangrove leaves is a key factor in its use as a biomarker for mangrove ecosystems in sediments. wikipedia.orgchemfaces.comnsf.govogeochem.jp

While leaves are the most common primary location for taraxerol accumulation, the specific distribution and concentration can differ greatly depending on the plant species and even environmental factors. mdpi.comresearchgate.netencyclopedia.pubnih.gov

Ecological and Evolutionary Implications of Taraxerol Presence

Taraxerol is understood to be actively produced by some higher plants as part of a defense mechanism. mdpi.comresearchgate.net The biosynthesis of taraxerol in plants occurs via the mevalonate (B85504) pathway in the cytosol, leading to the production of squalene (B77637), which is a precursor for triterpenoids like taraxerol, β-amyrin, and lupeol, catalyzed by taraxerol synthase. mdpi.comresearchgate.net The final formation of taraxerol in plants, specifically in cuticular waxes, involves a series of rearrangements catalyzed by taraxerol synthase. mdpi.comencyclopedia.pub

The presence and distribution of taraxerol in plants have ecological and evolutionary implications. As a component of plant cuticular waxes, it likely plays a role in protecting aerial plant surfaces from environmental stresses, such as water loss, and potentially from biotic interactions, including herbivores and pathogens. core.ac.uk The accumulation of triterpenoids, including taraxerol, in plant tissues can deter feeding by generalist herbivores due to their bitterness or toxicity.

Furthermore, the specific profiles of triterpenoids, including taraxerol, in different plant species and families contribute to chemotaxonomy – the classification of organisms based on their chemical composition. ogeochem.jp The distinct patterns of triterpenoid (B12794562) occurrence can provide insights into evolutionary relationships and diversification among plant lineages. ogeochem.jp

Biosynthesis of Taraxerol

Mevalonate (B85504) Pathway Precursors and Intermediates

The mevalonate pathway, also known as the isoprenoid pathway or HMG-CoA reductase pathway, is a fundamental metabolic route in eukaryotes, archaea, and some bacteria. wikipedia.org It is responsible for generating the five-carbon building blocks necessary for the synthesis of isoprenoids. wikipedia.org The pathway begins with acetyl-CoA and ultimately yields isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). wikipedia.org

Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Diphosphate (B83284) (DMAPP) Formation

The mevalonate pathway starts with the condensation of two molecules of acetyl-CoA to form acetoacetyl-CoA. wikipedia.orgmetwarebio.com A second condensation reaction with a third molecule of acetyl-CoA then yields 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). wikipedia.orgmetwarebio.com HMG-CoA is subsequently reduced to (R)-mevalonate. wikipedia.org These initial enzymatic steps constitute the upper mevalonate pathway. wikipedia.org

The lower mevalonate pathway converts (R)-mevalonate into IPP and DMAPP. wikipedia.org In eukaryotes, mevalonate undergoes two phosphorylation steps at the 5-OH position, followed by decarboxylation to produce IPP. wikipedia.orglibretexts.org IPP is then isomerized to DMAPP by the enzyme isopentenyl pyrophosphate isomerase. wikipedia.orgwikipedia.orgwikipedia.orgnih.gov This isomerization involves the transposition of a carbon-carbon double bond. nih.gov Both IPP and DMAPP are crucial five-carbon precursors for the synthesis of larger isoprenoid structures. wikipedia.orgwikipedia.orgwikipedia.orgresearchgate.net

Farnesyl Pyrophosphate (FPP) Synthesis

Farnesyl pyrophosphate (FPP) is a 15-carbon intermediate formed from the condensation of IPP and DMAPP. wikipedia.orgplos.orgnih.gov The synthesis of FPP involves the sequential addition of IPP units to DMAPP. plos.orgnih.gov The initial coupling of DMAPP with IPP results in the formation of the 10-carbon intermediate geranyl pyrophosphate (GPP). libretexts.org Subsequently, another molecule of IPP condenses with GPP to yield the 15-carbon FPP. libretexts.org This process is catalyzed by farnesyl diphosphate synthase. libretexts.org FPP serves as a key branch point intermediate in the mevalonate pathway, essential for the synthesis of various downstream products, including squalene (B77637). nih.gov

Squalene Biosynthesis from FPP

Squalene is a 30-carbon precursor to triterpenoids and sterols. fishersci.cafishersci.sewikipedia.org It is synthesized from two molecules of farnesyl pyrophosphate (FPP). researchgate.netnih.govfishersci.cafishersci.se This head-to-head condensation of two FPP molecules is catalyzed by the enzyme squalene synthase. nih.gov Squalene is a symmetrical molecule formed by the joining of the two C15 FPP units. fishersci.cafishersci.se

Cyclization of 2,3-Oxidosqualene (B107256)

Squalene undergoes epoxidation to form 2,3-oxidosqualene. wikipedia.orgwikipedia.org This reaction is catalyzed by squalene monooxygenase. wikipedia.orgwikipedia.org 2,3-Oxidosqualene is a key intermediate in the biosynthesis of various cyclic triterpenoids and sterols. wikipedia.orgwikipedia.org The cyclization of 2,3-oxidosqualene is a critical step that leads to the formation of the characteristic ring structures of triterpenoids. cenmed.commetabolomicsworkbench.org Different oxidosqualene cyclases are responsible for catalyzing the cyclization of 2,3-oxidosqualene into various triterpene skeletons, including the precursor to taraxerol. wikipedia.orgwikipedia.org

Role of Taraxerol Synthase in Triterpenoid (B12794562) Isomerization

Taraxerol synthase is an enzyme that plays a crucial role in the biosynthesis of taraxerol by catalyzing the cyclization and rearrangement of 2,3-oxidosqualene. researchgate.netnih.gov While the initial cyclization of 2,3-oxidosqualene can lead to various protosteryl cations, taraxerol synthase specifically guides the subsequent rearrangements to yield the taraxerol skeleton. researchgate.netnih.gov This enzyme is a type of oxidosqualene cyclase.

Dammarenyl Cation Rearrangements

Following the cyclization of 2,3-oxidosqualene, a series of carbocation rearrangements occur, often involving a dammarenyl cation intermediate. researchgate.net The dammarenyl cation is a key intermediate that undergoes specific cyclizations and hydride or methyl shifts. researchgate.net With the assistance of taraxerol synthase, the dammarenyl cation is thought to undergo specific rearrangements that ultimately lead to the formation of the pentacyclic taraxerol structure. researchgate.netnih.gov These rearrangements are guided by the active site of the taraxerol synthase enzyme, ensuring the correct folding and cyclization pattern to produce taraxerol.

Formation of Oleanyl Cation via Baccharenyl and Lupenyl Cation Intermediates

Following the formation of the tetracyclic dammarenyl C-20 cation, a series of rearrangements occur, leading to different pentacyclic cationic intermediates. csic.es This process involves ring expansion of the dammarenyl cation to yield the baccharenyl cation. nih.gov The baccharenyl cation then undergoes further rearrangement to form the lupenyl cation. nih.govkagoshima-u.ac.jp Subsequent ring expansion of the lupenyl cation, potentially via an intermediate germanicyl cation and proton transfer, leads to the pentacyclic oleanyl cation. csic.esnih.gov A series of 1,2-hydride and/or methyl group shifts and rearrangements of compounds, aided by taraxerol synthase, eventually result in the formation of taraxerol in plants. mdpi.com

Genetic and Enzymatic Regulation of Taraxerol Biosynthesis

The biosynthesis of taraxerol is catalyzed by taraxerol synthase, an oxidosqualene cyclase (OSC). researchgate.netmdpi.com OSCs are key enzymes in triterpene biosynthesis, catalyzing the cyclization of 2,3-oxidosqualene into diverse triterpene skeletons. researchgate.netfrontiersin.org Taraxerol synthase specifically guides the rearrangements of the dammarenyl cation, via intermediates like the baccharenyl and lupenyl cations, to produce the taraxerol structure. mdpi.comresearchgate.net While the general pathway is understood, the biosynthesis pathways of taraxerol in plants have yet to be definitively elucidated in their entirety. encyclopedia.pubresearchgate.netmdpi.com Studies have identified specific OSCs involved in taraxerol production in certain plants. For instance, in Taraxacum coreanum, TcOSC4 was found to catalyze the production of taraxerol. researchgate.net The expression levels of triterpene synthase genes can vary in different plant tissues, influencing the accumulation of specific triterpenoids like taraxerol. researchgate.net Triterpenoids can exist in free or conjugated forms, such as esters. An enzyme like LsTAT1 in lettuce has been shown to acetylate various triterpenes, including taraxerol, using acetyl-CoA. nih.gov

Biotechnological Approaches for Enhanced Taraxerol Production

Due to the often low content of taraxerol in natural plant sources and the energy-intensive nature of chemical extraction, biotechnological approaches are being explored to enhance taraxerol production. x-mol.netnih.govresearchgate.net

In vitro Production Techniques

Various in vitro techniques, such as plant tissue culture, have been established for the production of taraxerol. researchgate.netmdpi.comnih.gov For example, hairy root cultures of Clitoria ternatea (butterfly pea), established using Agrobacterium rhizogenes, have shown potential for increased taraxerol yield. researchgate.net Studies have demonstrated that transformed root cultures can produce significantly higher amounts of taraxerol compared to natural roots. researchgate.net

An example of enhanced production in transformed root cultures:

| Plant Species | Culture Type | Taraxerol Yield (Dry Weight Basis) | Fold Increase vs. Natural Roots |

| Clitoria ternatea | Agrobacterium-transformed hairy roots | Not specified (quantified by HPTLC) | Up to 4-fold researchgate.net |

Metabolic Engineering in Heterologous Hosts (e.g., Saccharomyces cerevisiae)

Metabolic engineering in heterologous hosts, such as Saccharomyces cerevisiae (baker's yeast), presents a promising strategy for producing taraxerol using recombinant microorganisms. frontiersin.orgx-mol.netnih.govresearchgate.net S. cerevisiae can provide the necessary precursor, 2,3-oxidosqualene, which can then be cyclized by introduced plant taraxerol synthase. frontiersin.org

Research has focused on engineering yeast strains to improve taraxerol titers. Strategies include optimizing the mevalonate pathway to increase the supply of 2,3-oxidosqualene and overexpressing genes that enhance its production. frontiersin.orgx-mol.netnih.govresearchgate.net For instance, overexpression of the endoplasmic reticulum (ER) size regulatory factor INO2 has been shown to increase squalene and 2,3-oxidosqualene production, leading to higher taraxerol titers in engineered S. cerevisiae strains. x-mol.netnih.govresearchgate.net

Reported Taraxerol Titers in Engineered Saccharomyces cerevisiae Strains:

| S. cerevisiae Strain | Engineering Strategy | Taraxerol Titer (mg/L) | Reference |

| WKde2 | Constructed strain | 1.85 | x-mol.netnih.govresearchgate.net |

| WKde2 + multiple strategies | Multiple metabolic engineering strategies | 12.51 | x-mol.netnih.govresearchgate.net |

| WTK11 | Overexpression of INO2 | 17.35 | x-mol.netnih.govresearchgate.net |

| Engineered strain | Optimized in 5 L bioreactor (likely WTK11 or further modified) | 59.55 | x-mol.netnih.govresearchgate.net |

These results highlight the potential of metabolic engineering in Saccharomyces cerevisiae for achieving high-level production of taraxerol. x-mol.netnih.govresearchgate.net

Pharmacological Research and Molecular Mechanisms of Taraxerol

Anti-inflammatory Activities and Mechanisms

Taraxerol's anti-inflammatory effects are mediated through several key mechanisms, including the modulation of inflammatory mediators, interference with protein activation, and inhibition of central signaling pathways. researchgate.netmdpi.comcitedrive.comnih.gov

Modulation of Inflammatory Mediators

Taraxerol has been shown to downregulate the expression of proinflammatory mediators. mdpi.comnih.govglpbio.comresearchgate.net Studies have demonstrated that taraxerol concentration-dependently inhibits inducible nitric-oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both protein and mRNA levels. nih.gov This inhibition leads to a decrease in the production of key inflammatory molecules such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin (IL)-6, and IL-1β, which are typically induced by lipopolysaccharide (LPS). nih.govresearchgate.net

Here is a summary of Taraxerol's effects on key inflammatory mediators:

| Inflammatory Mediator | Effect of Taraxerol Treatment | Reference |

| iNOS | Inhibition (protein and mRNA) | nih.gov |

| COX-2 | Inhibition (protein and mRNA) | nih.gov |

| NO | Decreased production | nih.govresearchgate.net |

| PGE2 | Decreased production | nih.gov |

| TNF-α | Decreased production | nih.govresearchgate.netmdpi.comresearchgate.netnih.gov |

| IL-6 | Decreased production | nih.govresearchgate.netmdpi.comresearchgate.netnih.gov |

| IL-1β | Decreased production | nih.govresearchgate.net |

Interference with TAK1 and Akt Protein Activation

A crucial mechanism by which taraxerol exerts its anti-inflammatory effects is by interfering with the activation of TGF-β-activated kinase-1 (TAK1) and Akt proteins. mdpi.comnih.govglpbio.comresearchgate.net This interference is central to its ability to downregulate proinflammatory mediators in macrophages. mdpi.comnih.govglpbio.comresearchgate.net Taraxerol inhibits LPS-induced inflammatory responses by suppressing TAK1 and Akt activation. nih.gov It has been shown to inhibit the formation of the TAK1/TAK-binding protein1 (TAB1) complex, induce degradation of TAK1, and decrease LPS-induced polyubiquitination and phosphorylation of TAK1. nih.gov PI3K and Akt are important connection molecules linking extracellular signals with cellular reactions and play a significant role in regulating the NF-κB pathway. mdpi.com

NF-κB Pathway Inhibition

Taraxerol attenuates acute inflammation by inhibiting the NF-κB signaling pathway. researchgate.netglpbio.commedchemexpress.comtargetmol.com It suppresses the translocation of nuclear factor-κB (NF-κB), the phosphorylation of IκBα, and blocks IκBα degradation. nih.gov This action prevents NF-κB activation, which is a key step in the production of various proinflammatory mediators. mdpi.comresearchgate.netnih.govglpbio.comresearchgate.netmdpi.com Studies have shown that taraxerol hinders NF-κB activation, leading to diminished pro-inflammatory mediator generation in macrophages. mdpi.com

Cyclooxygenase (COX) Inhibition (e.g., COX-1, COX-2)

Taraxerol interacts with cyclooxygenase (COX) enzymes, which are responsible for the biosynthesis of prostaglandins (B1171923), key mediators of inflammation, pain, and fever. researchgate.netcitedrive.comnih.govclevelandclinic.orgwikipedia.org Research indicates that taraxerol concentration-dependently inhibits cyclooxygenase-2 (COX-2) at both the protein and mRNA levels, leading to decreased production of PGE2. nih.gov While COX-1 is involved in producing prostaglandins that protect the stomach lining and aid blood clotting, COX-2 is primarily associated with inflammation. clevelandclinic.orgwikipedia.org Studies on taraxerol acetate (B1210297), a derivative of taraxerol, have shown inhibitory activity against both COX-1 and COX-2 enzymes in vitro, with considerable inhibitory activity against COX-2. banglajol.info Molecular docking studies suggest that taraxerol acetate interacts with important amino acid residues in the binding pocket of the COX-2 enzyme. banglajol.info

Here is a table summarizing the in vitro inhibitory activity of Taraxerol acetate against COX enzymes:

| Enzyme | IC50 (μM) | Reference |

| COX-1 | 116.3 ± 0.03 | banglajol.info |

| COX-2 | 94.7 ± 0.02 | banglajol.info |

Effects on Oxidative Stress in Inflammatory Responses

Cellular redox reactions play a critical role in regulating the immune response and inflammation. mdpi.comresearchgate.net Taraxerol has been shown to mediate inflammatory responses by influencing oxidative stress. mdpi.comresearchgate.netresearchgate.net It can protect against oxidative stress-induced cell injury. bdpsjournal.org Studies have demonstrated that taraxerol can increase the activity of endogenous antioxidants such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx), while decreasing levels of malondialdehyde (MDA), a marker of oxidative stress. researchgate.netnih.gov These effects contribute to its anti-inflammatory potential, as oxidative stress is closely linked to inflammatory processes. researchgate.netglpbio.commdpi.com

Anticancer and Apoptotic Mechanisms

Taraxerol has demonstrated inhibitory effects on the growth of various cancer cell lines by inducing apoptosis and affecting the cell cycle. researchgate.netajol.infospkx.net.cn Its anticancer activity is mediated through several mechanisms, including the activation of the mitochondria-mediated apoptotic pathway and the modulation of cell cycle progression. spkx.net.cnnih.gov

Induction of Apoptosis in Cancer Cell Lines

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells, and its dysregulation is a hallmark of cancer. Taraxerol has been shown to induce apoptosis in several cancer cell lines. spkx.net.cnnih.govtjpr.orgwalshmedicalmedia.com This induction is often dose-dependent, with increasing concentrations of taraxerol leading to a higher percentage of apoptotic cells. ajol.info Morphological changes characteristic of apoptosis, such as the development of apoptotic bodies and cell blebbing, have been observed following taraxerol treatment. ajol.infospkx.net.cn

The intrinsic, or mitochondria-mediated, apoptotic pathway is a key route through which taraxerol induces cell death in cancer cells. spkx.net.cnnih.govnih.gov This pathway is initiated by various stimuli that lead to changes in mitochondrial membrane potential (MMP) and the subsequent release of pro-apoptotic factors from the mitochondria into the cytoplasm. nih.govspandidos-publications.com

Studies have shown that taraxerol treatment reduces mitochondrial membrane potential in a dose-dependent manner. ajol.infonih.gov This loss of MMP is a critical event in the activation of the mitochondrial apoptotic pathway. nih.gov The disruption of mitochondrial function leads to the release of cytochrome c into the cytosol. nih.govnih.gov Cytochrome c then interacts with apoptotic protease activating factor-1 (Apaf-1), leading to the formation of the apoptosome and the activation of initiator caspases. nih.gov

Furthermore, taraxerol has been observed to modulate the expression of key proteins involved in the mitochondrial pathway, such as the Bcl-2 family proteins. spkx.net.cnnih.govnih.gov Specifically, it can induce the upregulation of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2. spkx.net.cnnih.govnih.gov The balance between Bax and Bcl-2 is crucial in determining a cell's susceptibility to apoptosis, with a higher Bax/Bcl-2 ratio promoting cell death. spkx.net.cnnih.gov

Interactive Table 1: Effects of Taraxerol on Apoptosis-Related Proteins

| Protein | Effect of Taraxerol Treatment | Observed in Cell Line(s) | Source |

| Bax | Upregulation | HeLa, Gastric Cancer, MCF-7 | spkx.net.cnnih.govnih.gov |

| Bcl-2 | Downregulation | HeLa, Gastric Cancer, MCF-7 | spkx.net.cnnih.govnih.gov |

| Caspase-3 (cleaved) | Upregulation | HeLa, Gastric Cancer, MCF-7 | spkx.net.cnnih.govnih.gov |

| Caspase-9 (cleaved) | Upregulation | HeLa, MCF-7 | spkx.net.cnnih.gov |

| PARP (cleaved) | Upregulation | HeLa, MCF-7 | spkx.net.cnnih.govcabidigitallibrary.org |

| Survivin | Downregulation | Gastric Cancer | nih.gov |

Caspases are a family of cysteine proteases that play a central role in the execution phase of apoptosis. Activation of initiator caspases, such as caspase-9 (primarily involved in the mitochondrial pathway) and caspase-8 (primarily involved in the death receptor pathway), leads to the cleavage and activation of effector caspases, such as caspase-3 and caspase-7. nih.gov These effector caspases are responsible for cleaving various cellular substrates, ultimately leading to the dismantling of the cell. nih.gov

Taraxerol has been shown to induce the activation of caspases, particularly caspase-9 and caspase-3, in various cancer cell lines. spkx.net.cnnih.govwalshmedicalmedia.comnih.gov Studies have reported increased levels of cleaved (activated) caspase-3 and caspase-9 following taraxerol treatment. spkx.net.cnnih.govnih.gov The activation of these caspases is a key event in taraxerol-induced apoptosis. spkx.net.cnnih.gov Cleavage of Poly (ADP-ribose) polymerase (PARP), a substrate of activated caspases, has also been observed, further indicating caspase activation and the progression of apoptosis. spkx.net.cnnih.govcabidigitallibrary.org

Interactive Table 2: Effect of Taraxerol on Caspase Activity

| Caspase | Effect of Taraxerol Treatment | Observed in Cell Line(s) | Source |

| Caspase-3 | Increased activation/cleavage | HeLa, Gastric Cancer, MCF-7, Prostate Cancer | spkx.net.cnnih.govwalshmedicalmedia.comnih.govcabidigitallibrary.orgwalshmedicalmedia.com |

| Caspase-7 | Increased levels | Prostate Cancer | walshmedicalmedia.com |

| Caspase-8 | Unchanged expression | HeLa | nih.govresearchgate.net |

| Caspase-9 | Increased activation/cleavage | HeLa, MCF-7 | spkx.net.cnnih.gov |

Cell cycle arrest is a mechanism that can prevent the proliferation of damaged or cancerous cells. The sub-G1 phase is typically indicative of apoptotic cells, as it represents fragmented DNA content. spandidos-publications.comnih.gov Taraxerol has been shown to induce an accumulation of cells in the sub-G1 phase in certain cancer cell lines. researchgate.netajol.info This suggests that taraxerol treatment leads to DNA fragmentation and the induction of apoptosis, resulting in a notable increase in the sub-G1 cell population. ajol.infonih.govspandidos-publications.com This effect has been observed to be concentration-dependent in some studies. ajol.info

Interactive Table 3: Effect of Taraxerol on Sub-G1 Cell Population

| Cell Line | Effect of Taraxerol Treatment | Source |

| Epithelial cholesteatoma cells | Increased Sub-G1 population | ajol.info |

| U87 glioblastoma cells (Taraxerol acetate) | Increased Sub-G1 population | spandidos-publications.comnih.govspandidos-publications.commedchemexpress.comresearchgate.net |

In addition to inducing apoptosis, taraxerol can also affect the cell cycle distribution of cancer cells, particularly leading to arrest at specific phases. In human gastric epithelial cell line AGS cells, taraxerol has been shown to induce G2/M cell cycle arrest. researchgate.netnih.govresearchgate.net This arrest prevents cancer cells from progressing from the G2 phase to the mitotic (M) phase, thereby inhibiting their proliferation. researchgate.netnih.gov The percentage of cells arrested in the G2/M phase has been observed to increase with taraxerol treatment in a dose-dependent manner. researchgate.netnih.gov

Interactive Table 4: Effect of Taraxerol on Cell Cycle Arrest in AGS Cells

| Cell Cycle Phase | Effect of 110 μmol/L Taraxerol | Source |

| G2/M | Increased population (compared to solvent) | researchgate.netnih.gov |

| Early Apoptosis | Increased rate (from 4.45% to 10.29%) | researchgate.netnih.gov |

Note: One study also indicated G1 phase arrest in gastric cancer cells based on network pharmacology analysis and cellular experiments. nih.gov

Sub-G1 Cell Cycle Arrest

Inhibition of Cancer Cell Proliferation

Taraxerol significantly inhibits the proliferation of various cancer cell lines in a dose- and time-dependent manner. researchgate.netajol.infospkx.net.cn This antiproliferative effect is a direct consequence of its ability to induce apoptosis and cause cell cycle arrest. researchgate.netajol.infospkx.net.cnspandidos-publications.com Studies using techniques such as MTT assay and colony formation assay have demonstrated the reduced viability and impaired colony-forming potential of cancer cells upon exposure to taraxerol. ajol.infospkx.net.cnspandidos-publications.com The inhibition of proliferation has been reported in cell lines such as human gastric epithelial cells (AGS), human middle ear epithelial cholesteatoma cells, and MCF-7 human breast cancer cells. researchgate.netajol.infospkx.net.cn

Interactive Table 5: Effect of Taraxerol on Cancer Cell Proliferation

| Cell Line | Effect of Taraxerol Treatment | Source |

| AGS (Gastric Epithelial) | Significant dose- and time-dependent inhibition | researchgate.netnih.gov |

| Middle ear epithelial cholesteatoma | Concentration-dependent inhibition, inhibited colony formation | ajol.info |

| MCF-7 (Human Breast Cancer) | Significant inhibition, inhibited colony formation | spkx.net.cn |

| U87 (Human Glioblastoma) (Taraxerol acetate) | Potent dose- and time-dependent inhibition | spandidos-publications.comnih.govmedchemexpress.com |

| Gastric Adenocarcinoma | Inhibited growth | nih.gov |

Antimetastatic Effects (e.g., inhibition of migration and invasion)

Metastasis, the spread of cancer cells from the primary tumor to distant sites, is a major contributor to cancer-related mortality. mdpi.com Studies have investigated Taraxerol's ability to inhibit the migration and invasion of cancer cells, key processes involved in metastasis.

Research on the triple-negative breast cancer cell line MDA-MB-231 demonstrated that Taraxerol (TRX) inhibited cell migration and invasion in a time- and concentration-dependent manner. plos.orgplos.orgnih.gov The proposed mechanism involves the ERK/Slug axis, where TRX was found to inhibit the phosphorylation of ERK. nih.govresearchgate.net An ERK activator partially reversed the suppressive effect of TRX on these cells, supporting the role of this pathway. plos.orgnih.gov

In gastric cancer cells, Taraxerol has also been shown to inhibit migration and invasion. nih.gov This effect is suggested to occur through the downregulation of matrix metalloproteinase-2 (MMP-2) and MMP-9, enzymes that play a role in the degradation of the extracellular matrix, facilitating invasion. nih.gov Additionally, studies suggest that Taraxerol may inhibit cell metastasis in gastric cancer cells through the Hippo and Wnt signaling pathways. plos.orgresearchgate.net

Targeting Specific Cancer Cell Lines

Taraxerol has been evaluated for its cytotoxic and anti-proliferative effects on a variety of cancer cell lines.

Human Gastric Adenocarcinoma Cells (AGS cells)

Studies have shown that Taraxerol significantly inhibits the proliferation of human gastric adenocarcinoma AGS cells in a dose- and time-dependent manner. researchgate.netjcimjournal.comjcimjournal.com Taraxerol induces cell cycle arrest in the G2/M phase in AGS cells. researchgate.netjcimjournal.comjcimjournal.com Furthermore, it promotes early cell apoptosis in these cells. researchgate.netjcimjournal.comjcimjournal.com At a concentration of 110 µmol/L, Taraxerol increased the early cell apoptosis rate from 4.45% to 10.29%. researchgate.netjcimjournal.comjcimjournal.com Taraxerol's inhibitory effects on AGS cell growth are attributed to the induction of G2/M arrest and the promotion of apoptosis. researchgate.netjcimjournal.com

HeLa Cells (Cervical Carcinoma)

The effects of Taraxerol on HeLa cervical carcinoma cells have also been investigated. Taraxerol has been shown to reduce the viability of HeLa cells in a dose-dependent manner. cenmed.comnih.gov Treatment with increasing concentrations of Taraxerol for 24 hours resulted in decreased cell viability, with 100 µM reducing viability to 63.6%. nih.gov After 48 hours, 100 µM Taraxerol resulted in 53.6% cell viability. nih.gov

Taraxerol induces apoptosis in HeLa cells, primarily through a mitochondria-mediated pathway. nih.govnih.govresearchgate.net This involves the release of cytochrome c to the cytosol and the activation of caspases 9 and 3, as well as anti-poly (ADP-ribose) polymerase (PARP). nih.gov Taraxerol treatment also led to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. nih.gov It was also observed to suppress the PI3K/Akt signaling pathway in HeLa cells. nih.gov

While some earlier reports suggested inactivity against HeLa cells, other studies have observed potent cytotoxicity. nih.govresearchgate.netencyclopedia.pub One study reported potent cytotoxicity at a concentration of 14.94 µg/mL. encyclopedia.pub

Here is a summary of Taraxerol's effects on HeLa cell viability:

| Concentration (µM) | Treatment Time (hours) | Cell Viability (%) | Citation |

| 20 | 24 | 95.0 | nih.gov |

| 40 | 24 | 89.8 | nih.gov |

| 60 | 24 | 82.6 | nih.gov |

| 80 | 24 | 72.9 | nih.gov |

| 100 | 24 | 63.6 | nih.gov |

| 20 | 48 | 90.7 | nih.gov |

| 100 | 48 | 53.6 | nih.gov |

A431 Squamous Carcinoma Cell Line

Taraxerol has demonstrated cytotoxicity towards the A431 squamous carcinoma cell line. nih.govresearchgate.netencyclopedia.pub A concentration of 2.65 µg/mL was found to be cytotoxic to A431 cells. nih.govresearchgate.netencyclopedia.pub While its cytotoxicity was reported as low compared to the positive control doxorubicin, it was considered comparable to that of cisplatin (B142131). nih.govresearchgate.netencyclopedia.pub

Human Middle Ear Epithelial Cholesteatoma Cells

Studies have investigated the effect of Taraxerol on human middle ear epithelial cholesteatoma cells, which are characterized by hyperproliferation. ajol.infoajol.infonih.gov Taraxerol induced concentration-dependent anti-proliferative effects on these cells and inhibited their colony formation potential. ajol.info The compound induced apoptosis by reducing mitochondrial membrane potential and also triggered sub-G1 cell cycle arrest. ajol.infoajol.info Furthermore, Taraxerol inhibited the expression of Nf-kB in these cells. ajol.infoajol.infonih.gov These findings suggest Taraxerol may be a potential lead compound for the treatment of middle ear cholesteatoma. ajol.info

Prostate Carcinoma Cell Lines (LNCaP, PC-3)

Taraxerol has been evaluated for its effects on prostate cancer cell lines, including the androgen-dependent LNCaP and androgen-independent PC-3 cells. researchgate.netwalshmedicalmedia.comwalshmedicalmedia.comsemanticscholar.orgacharyainstitutes.in In vitro analysis showed that Taraxerol treatment resulted in a substantial decrease in cell viability in a concentration-dependent manner in both cell lines. researchgate.netwalshmedicalmedia.com At a concentration of 100 µg/mL, the proportion of viable cells was nearly 49.8% in PC-3 and LNCaP cells. researchgate.netwalshmedicalmedia.com The IC50 values for Taraxerol were estimated to be 97.26 µg/ml in PC-3 cells and 80.61 µg/ml in LNCaP cells. researchgate.netwalshmedicalmedia.com

The investigation into Taraxerol's effects on prostate cancer cell lines included assessing antiproliferative effects using the MTT method, Neutral red cytotoxicity, measurement of LDH release, and determination of apoptosis by Acridine Orange (AO) and Ethidium Bromide (EB) double staining. walshmedicalmedia.comwalshmedicalmedia.com Inhibition of protein denaturation, caspase levels by indirect ELISA, and DNA fragmentation were also performed. walshmedicalmedia.comwalshmedicalmedia.com Studies suggest that Taraxerol induces apoptosis in prostate cancer cell lines by increasing DNA fragmentation and relative Caspase-3 levels. researchgate.netwalshmedicalmedia.com

Here is a summary of Taraxerol's IC50 values for LNCaP and PC-3 cells:

| Cell Line | IC50 (µg/mL) | Citation |

| LNCaP | 80.61 | researchgate.netwalshmedicalmedia.com |

| PC-3 | 97.26 | researchgate.netwalshmedicalmedia.com |

Leukemia Cell Lines (HL-60, K562, Jurkat)

Research indicates that taraxerol, along with its semisynthetic derivatives, demonstrates inhibitory effects on the proliferation of several human leukemia cell lines. These include the human acute promyelocytic leukemia cell line HL-60, the chronic myeloid leukemia cell line K562, and the acute T-cell lymphoblastic leukemia cell line Jurkat. The degree of inhibition varies depending on the specific cell line and compound tested. Notably, these inhibitory effects have been reported to occur without exhibiting toxic side effects on normal peripheral blood cells. thieme-connect.com Studies involving dandelion root extract, which contains taraxerol, have shown its ability to induce apoptosis in Jurkat cells, a process mediated by the activation of caspase-8 and caspase-3. thieme-connect.com

Molecular Targets in Oncogenesis (e.g., PI3K/AKT signaling pathway)

Taraxerol has been observed to exert influence on key molecular pathways involved in oncogenesis, particularly the PI3K/Akt signaling pathway. Studies have demonstrated that taraxerol can suppress this pathway. nih.govresearchgate.net Investigations in HeLa cells revealed that taraxerol treatment led to a dose-dependent reduction in the protein levels of phosphorylated PI3K (p-PI3K) and phosphorylated Akt (p-Akt), while the levels of total PI3K and Akt remained unchanged. nih.gov The suppression of PI3K/Akt signaling is considered a potentially critical target through which taraxerol may inhibit anti-apoptotic proteins like Bcl-2, thereby contributing to the induction of apoptosis in neoplastic cells. nih.gov In gastric cancer cells, taraxerol effectively inhibited the expression of PI3K, p-AKT, and p-PI3K, suggesting an inhibition of the activation of the PI3K/Akt pathway. nih.gov Further experimental evidence supporting the involvement of this pathway comes from studies where the pro-apoptotic effect of taraxerol was inhibited by the introduction of a PI3K/Akt agonist. nih.gov The PI3K/Akt pathway is widely recognized for its frequent over-activation in various human cancers and its crucial role in regulating cellular processes such as proliferation, apoptosis, and cell cycle progression. nih.govmdpi.com

Antioxidant Activities and Mechanisms

Taraxerol exhibits antioxidant properties through various mechanisms, including the scavenging of reactive oxygen species, the regulation of antioxidant enzyme activity, and the reduction of lipid peroxidation.

Taraxerol has been reported to possess radical-scavenging activity. nih.govencyclopedia.pub Assays such as the DPPH assay have indicated weak to moderate radical scavenging capabilities depending on the concentration of taraxerol used. nih.govencyclopedia.pub Comparative studies have shown that taraxerol isolated from Garcinia hombroniana demonstrated higher potency than trolox (B1683679) and comparable potency to gallic acid in scavenging DPPH radicals. nih.govencyclopedia.pub In ABTS assays, its scavenging activity was found to be greater than trolox but less than gallic acid. nih.govencyclopedia.pub While taraxerol has been shown to enhance ROS levels in certain contexts, such as in HeLa cells where it was linked to apoptosis induction nih.gov, other research suggests it can reduce hepatic ROS production nih.gov, indicating a context-dependent effect on ROS levels.

Taraxerol has demonstrated an ability to reduce lipid peroxidation, a process that can lead to cellular damage. This effect is often assessed by measuring levels of Malondialdehyde (MDA), a primary end product of lipid peroxidation. walshmedicalmedia.commdpi.com Studies have shown that taraxerol pretreatment resulted in significant reductions in MDA levels in an animal model of cardiotoxicity. nih.govresearchgate.net Similarly, in a study investigating prostate cancer in rats, decreased MDA levels were observed in prostate tissue homogenates following treatment with taraxerol. walshmedicalmedia.com These findings indicate that taraxerol can help mitigate oxidative damage by reducing lipid peroxidation.

Impact on Lipid Peroxidation (e.g., MDA levels)

Antimicrobial Properties

Research has explored the activity of taraxerol against a range of microorganisms, including bacteria, fungi, and protozoa. wikipedia.orglipidmaps.org

Activity against Bacteria and Fungi

Taraxerol has demonstrated antimicrobial activity against certain bacterial and fungal species. Studies have shown its effectiveness against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 15.6 µg/mL reported for these strains. lipidmaps.orgmims.com Moderate inhibitory activity has also been observed against Gram-negative bacteria, including Escherichia coli, Klebsiella pneumoniae, and Salmonella Typhimurium, with MIC values of 62.5 µg/mL. lipidmaps.orgmims.com The antimicrobial activity of taraxerol has been noted to be comparable to that of gentamicin, a commonly used antibiotic. mims.comfishersci.ca

Against fungal strains, taraxerol has shown activity against several species of Trichophyton, such as T. rubrum and T. mentagrophytes, with a reported MIC value of 12.5 µg/mL. wikipedia.orgmims.com It has also exhibited activity against Candida albicans (MIC = 25 µg/mL) and Aspergillus niger at a concentration of 100 µg/mL. mims.com However, another study indicated no activity against C. albicans at certain concentrations. mims.com Weak antifungal activities were reported against four types of Aspergillus species in an earlier study. fishersci.ca

| Microorganism Strain | Type | MIC (µg/mL) |

| Bacillus subtilis | Gram-positive | 15.6 |

| Staphylococcus aureus | Gram-positive | 15.6 |

| Escherichia coli | Gram-negative | 62.5 |

| Klebsiella pneumoniae | Gram-negative | 62.5 |

| Salmonella Typhimurium | Gram-negative | 62.5 |

| Trichophyton rubrum | Fungus | 12.5 |

| Trichophyton mentagrophytes | Fungus | 12.5 |

| Candida albicans | Fungus | 25 |

| Aspergillus niger | Fungus | 100 |

Note: MIC values may vary depending on the study and methodology used.

Anti-plasmodial Activity

Studies have investigated the potential of taraxerol against malaria-causing parasites, specifically Plasmodium falciparum and Plasmodium berghei. fishersci.cawikidata.org Anti-plasmodial activities were reported for taraxerol at concentrations exceeding 100 µg/mL. fishersci.ca While some research indicates activity against Plasmodium falciparum, it was found to have lower efficacy compared to the positive control chloroquine. fishersci.ca

Anti-giardial Activity

Taraxerol has demonstrated activity against Giardia lamblia, a parasitic protozoan responsible for giardiasis. fishersci.cawikidata.orgwikipedia.orgfishersci.cagriffith.edu.aufishersci.camims.com Research has shown strong anti-giardial activity, with a reported growth inhibition (IC50) of 50% at a concentration of 16.11 µg/mL and 90% inhibition at 102.4 µg/mL. fishersci.cawikidata.orgwikipedia.org This activity was observed to be lower when compared to the positive control metronidazole. fishersci.cawikidata.orgwikipedia.org Taraxerone (B198196), a related compound, exhibited higher giardicidal activity with an IC50 of 11.33 µg/mL. griffith.edu.au

| Compound | Target Organism | IC50 (µg/mL) |

| Taraxerol | Giardia lamblia | 16.11 |

| Taraxerone | Giardia lamblia | 11.33 |

| Metronidazole | Giardia lamblia | Lower than Taraxerol fishersci.cawikidata.orgwikipedia.org |

Note: IC50 values represent the concentration required for 50% inhibition of growth.

Anti-dermatophyte Activity

Taraxerol has shown activity against dermatophytes, a type of fungus that causes skin infections. Specifically, it has been found to be effective against Trichophyton rubrum and Trichophyton mentagrophytes, with a MIC value of 12.5 µg/mL reported for these species. wikipedia.orgmims.com

Neuroprotective and Alzheimer's Disease-Related Research

Taraxerol has garnered attention for its potential neuroprotective effects and its relevance in the context of Alzheimer's disease (AD). wikidata.orgwikipedia.orgwikipedia.orgfishersci.dkmims.comciteab.com AD is a neurodegenerative disorder characterized by cognitive impairment and the degeneration of cholinergic neurons. wikipedia.orgfishersci.dk Inhibiting acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, is a key therapeutic strategy for AD. fishersci.no

Modulation of Acetylcholinesterase (AChE) Activity

Research indicates that taraxerol can modulate the activity of acetylcholinesterase. wikidata.orgwikipedia.orgfishersci.dkciteab.comfishersci.nomims.comfishersci.fi In vitro studies have shown that taraxerol inhibits AChE activity in a dose-dependent manner. fishersci.nomims.com An IC50 value of 33.6 µg/mL (equivalent to 79 µM) has been reported for taraxerol's inhibition of AChE. fishersci.nomims.com Another study supported this finding, noting that taraxerol could not exert its inhibitory effects at concentrations exceeding 33.6 µg/mL. wikidata.org

Furthermore, studies in animal models have confirmed that taraxerol significantly inhibits AChE activity in the hippocampus, a brain region crucial for memory. wikipedia.orgfishersci.dk Taraxerol has also been shown to improve memory impairments induced by scopolamine (B1681570) and streptozotocin (B1681764) (STZ) in these models, suggesting potential anti-amnesic activity that could be valuable in alleviating memory deficits observed in AD. wikipedia.orgfishersci.dk Beyond AChE, taraxerol has also shown inhibitory effects on butyrylcholinesterase (BChE), another enzyme involved in the breakdown of choline (B1196258) esters, with a reported IC50 of 17.8 µM and 98.4% inhibition at 50 µg/mL. wikidata.org

| Enzyme | IC50 (µg/mL) | IC50 (µM) | % Inhibition (at 50 µg/mL) |

| Acetylcholinesterase (AChE) | 33.6 | 79 | Not specified |

| Butyrylcholinesterase (BChE) | Not specified | 17.8 | 98.4 |

Note: IC50 values represent the concentration required for 50% inhibition of enzyme activity.

Research also suggests that taraxerol may have broader neuroprotective effects, including regulating neurotransmitter levels, promoting nerve cell regeneration and repair, enhancing neuron survival, and inhibiting neuronal apoptosis. wikipedia.org It has also shown high binding affinity to amyloid peptides, proteins implicated in neurodegenerative disorders. wikidata.org

Potential in Alzheimer's Disease Treatment

Taraxerol has been investigated for its potential therapeutic value in alleviating memory impairments associated with Alzheimer's disease (AD). researchgate.net Studies have indicated that taraxerol may exhibit anti-acetylcholinesterase (AChE) activity. mdpi.comresearchgate.netphcogrev.com AChE is an enzyme that breaks down acetylcholine, a neurotransmitter crucial for memory and cognitive function, and its inhibition is a strategy for AD treatment. mdpi.comresearchgate.net In vitro studies have shown taraxerol's potential to inhibit AChE activity in a dose-dependent manner. mdpi.com Molecular docking studies have also suggested that taraxerol has a high binding affinity for amyloid peptides, specifically monomers and mature fibrils, which are key proteins implicated in neurodegenerative disorders like AD. mdpi.comresearchgate.net Furthermore, in memory deficit studies induced by scopolamine and streptozotocin in mice, taraxerol demonstrated anti-AChE activity through the activation of the AChE receptor system. researchgate.net

Antidiabetic Effects

Research suggests that taraxerol possesses antidiabetic properties, primarily attributed to its potential to influence glucose metabolism and inflammatory pathways relevant to type 2 diabetes mellitus (T2DM). mdpi.commdpi.comresearchgate.net Studies have shown that taraxerol can exhibit protective effects in T2DM rat models by reducing the secretion of pro-inflammatory cytokines, regulating serum lipid profiles and blood glycemic status, and restoring renal physiological function. mdpi.comresearchgate.net

Molecular mechanism studies indicate that taraxerol may stimulate signaling pathways involved in glucose metabolism, such as the IRS1/PI3K/AKT/AMPK/GLUT4/GSK3β pathway. mdpi.comresearchgate.net Additionally, it may inhibit the PKC/NF-κB signaling pathway, which is involved in inflammatory effects in T2DM. mdpi.comresearchgate.net In silico studies have also explored the interactions of taraxerol with diabetic targets like Peroxisome proliferator-activated receptor-gamma (PPARγ), suggesting a good inhibitory activity. thepharmajournal.com

Cardioprotective Effects

Taraxerol has demonstrated potential cardioprotective effects, particularly in the context of isoproterenol-induced cardiotoxicity. researchgate.netnih.govscilit.commdpi.com These effects are largely attributed to its ability to reduce oxidative stress and inhibit inflammatory responses in the myocardium. researchgate.netnih.govmdpi.com

Protection against Isoproterenol-Induced Cardiotoxicity

In animal models, isoproterenol (B85558) (ISO) is commonly used to induce cardiac injury by increasing oxidative stress and inflammatory responses. researchgate.netnih.govmdpi.com Studies utilizing ISO-induced cardiotoxicity models in rats have investigated the potential of taraxerol to prevent this damage. researchgate.netnih.govscilit.commdpi.com The findings suggest that oral administration of taraxerol could protect hearts from ISO-caused damage. researchgate.netnih.govmdpi.com This protection is associated with an increase in endogenous antioxidant concentrations and a decrease in pro-inflammatory cytokines. researchgate.netnih.govmdpi.com Histopathological analysis in treated animals showed less cellular infiltration compared to untreated ones, further supporting the protective effects. researchgate.netnih.gov

Reduction of Cardiac Marker Enzymes

Elevated levels of cardiac marker enzymes in the serum are indicative of myocardial damage. researchgate.netnih.govmdpi.comglobaldiagnosticsb.com Research on ISO-induced cardiotoxicity models has shown that taraxerol treatment significantly reduced the levels of these enzymes. researchgate.netnih.govmdpi.com Specifically, studies have reported significant reductions in serum levels of creatine (B1669601) kinase-MB (CK-MB) and lactate (B86563) dehydrogenase (LDH) after taraxerol pretreatment compared to the ISO control group. researchgate.netnih.govmdpi.comresearchgate.net Taraxerol pretreatment at various doses helped restore these enzyme levels towards normal. mdpi.com

Interactive Table: Effect of Taraxerol Pretreatment on Cardiac Biomarker Levels in ISO-Induced Cardiotoxicity (Illustrative Data based on Search Results)

| Group | Serum CK-MB (IU/L) | Serum LDH (IU/L) | MDA (nmol/mg protein) |

| Normal Control | Low | Low | Low |

| ISO Control | High | High | High |

| Taraxerol Treated | Reduced | Reduced | Reduced |

Mitigation of Pro-inflammatory Cytokines

Inflammation plays a significant role in myocardial damage. researchgate.netresearchgate.netnih.gov Studies have shown that taraxerol can mitigate the increase in pro-inflammatory cytokines induced by ISO. researchgate.netnih.govmdpi.com Specifically, pretreatment with taraxerol resulted in a considerable reduction in serum levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in ISO-treated animals. researchgate.netnih.govmdpi.com This suggests that taraxerol possesses anti-inflammatory characteristics by curbing pro-inflammatory responses linked to heightened TNF-α and IL-6 levels. researchgate.netnih.gov The anti-inflammatory effects of taraxerol may involve the regulation of signaling pathways such as NF-κB. researchgate.netcitedrive.com

Wound Healing Properties

Taraxerol has also exhibited wound healing properties. mdpi.comresearchgate.net In silico studies have suggested that taraxerol may act as a potent inhibitor of glycogen (B147801) synthase kinase-3β (GSK-3β), a protein considered a wound healing biomarker. mdpi.comresearchgate.net This potential inhibitory activity is indicated by favorable minimum binding and docking energy values in molecular studies. mdpi.comresearchgate.net

In vivo studies have further supported the wound healing capabilities of taraxerol. mdpi.comresearchgate.net Research has demonstrated its effectiveness in healing different types of wounds, including excised wounds (showing significant enclosure), incised wounds (improving epidermal tensile strength), and dead space wounds (increasing the weight of granuloma tissues, tissue breaking strength, and hydroxyproline (B1673980) content). mdpi.comresearchgate.net These findings suggest that the therapeutic properties of taraxerol extend to wound healing. mdpi.comresearchgate.net

Inhibition of Glycogen Synthase Kinase-3β (GSK-3β)

Glycogen Synthase Kinase-3β (GSK-3β) is an enzyme involved in various cellular processes, and its dysregulation is implicated in several diseases, including neurodegenerative disorders and cancers. mdpi.comfrontiersin.org Research has explored Taraxerol's potential as a GSK-3β inhibitor. In silico studies have suggested that Taraxerol may act as a potent inhibitor of GSK-3β, exhibiting favorable minimum binding and docking energies. mdpi.comnih.gov One study indicated a minimum binding energy of -12.59 kJ/mol and a docking energy of -11.25 kJ/mol for Taraxerol with GSK-3β. mdpi.comnih.gov This suggests a strong predicted interaction between Taraxerol and the enzyme.

Anti-arthritic Effects

Recent studies have indicated that Taraxerol may exert anti-arthritic effects. frontiersin.org While the precise mechanisms are still being elucidated, research on related compounds like taraxasterol (B1681928), also found in dandelion, has shown a reduction in inflammatory responses stimulated by IL-1β in both in vitro and in vivo models. frontiersin.org This was associated with the suppression of COX-2 and iNOS expression and a reduction in NF-κB activation. frontiersin.org Given the structural similarities between Taraxerol and taraxasterol, similar anti-inflammatory pathways may contribute to Taraxerol's potential anti-arthritic activity.

Other Pharmacological Investigations

Beyond its effects on GSK-3β and potential anti-arthritic properties, Taraxerol has been investigated for several other pharmacological activities. It has demonstrated anti-inflammatory effects by interfering with the activation of key signaling molecules such as TAK1 and Akt, which can prevent NF-κB activation and the subsequent production of pro-inflammatory mediators in macrophages. mdpi.commdpi.com Taraxerol has also been shown to suppress the activity of mitogen-activated protein kinases (MAPKs) via various downstream pathways. researchgate.net

Furthermore, Taraxerol has exhibited anti-cancer properties in various cell lines. Studies have shown that it can inhibit the proliferation, migration, and invasion of cancer cells, as well as induce apoptosis and cell cycle arrest. nih.govajol.infoplos.org For instance, Taraxerol induced apoptosis in human middle ear epithelial cholesteatoma cells in a dose-dependent manner and inhibited NF-κB expression in these cells. ajol.info In gastric cancer cells, Taraxerol inhibited proliferation, migration, and invasion, and induced apoptosis and G1 phase arrest, potentially by downregulating the PI3K/AKT signaling pathway. nih.gov Research also suggests Taraxerol can inhibit the migration and invasion of triple-negative breast cancer cells, potentially via the ERK/Slug axis. plos.org

Taraxerol has also shown potential in treating neurodegenerative diseases by inhibiting acetylcholinesterase (AChE) activity in a dose-dependent manner. mdpi.com One study reported an IC50 value of 33.6 µg/mL for AChE inhibition by Taraxerol. mdpi.com Additionally, Taraxerol has been reported to possess anti-diabetic, anti-microbial, anti-oxidant, and wound healing properties. mdpi.commdpi.comgsconlinepress.comnih.govphcogrev.com In vivo studies on wound healing showed that Taraxerol application improved the healing of excised, incised, and dead space wounds in animal models. mdpi.comnih.gov

Here is a summary of some research findings:

| Pharmacological Activity | Mechanism / Observed Effect | Model / Method | Reference |

| GSK-3β Inhibition | Predicted potent inhibition based on binding and docking energies (-12.59 kJ/mol, -11.25 kJ/mol) | In silico studies | mdpi.comnih.gov |

| Anti-inflammatory | Inhibits NF-κB activation, suppresses MAPKs, interferes with TAK1 and Akt activation. | In vitro (macrophages), in vivo (animal models) | mdpi.comresearchgate.netmdpi.com |

| Anti-arthritic | Reduced inflammatory responses (potential, based on related compounds). | In vitro, in vivo (animal models) | frontiersin.org |

| Anti-cancer (Cholesteatoma) | Induces apoptosis, inhibits NF-κB expression, causes sub-G1 cell cycle arrest. | In vitro (human epithelial cells) | ajol.info |

| Anti-cancer (Gastric Cancer) | Inhibits proliferation, migration, invasion; induces apoptosis and G1 arrest; downregulates PI3K/AKT. | In vitro (human gastric cancer cells) | nih.gov |

| Anti-cancer (Breast Cancer) | Inhibits migration and invasion. | In vitro (triple-negative breast cancer cells) | plos.org |

| Acetylcholinesterase Inhibition | Dose-dependent inhibition (IC50: 33.6 µg/mL). | In vitro | mdpi.com |

| Wound Healing | Improved healing of excised, incised, and dead space wounds. | In vivo (animal models) | mdpi.comnih.gov |

Structure Activity Relationship Sar Studies of Taraxerol and Its Derivatives

Influence of Specific Functional Groups on Biological Activity

The chemical structure of taraxerol, a pentacyclic triterpenoid (B12794562) with a friedooleanane skeleton, includes a hydroxyl group at the 3-beta position ontosight.aiontosight.ai. This hydroxyl group is considered crucial for its biological activity ontosight.ai. Studies on taraxerol and its derivatives highlight the importance of this position and other structural features for various effects, including anti-inflammatory, antimicrobial, and anticancer activities ontosight.aicenmed.com.

Comparative Analysis with Related Triterpenoids (e.g., Taraxasterol (B1681928), β-amyrin)

Taraxerol shares structural similarities with other pentacyclic triterpenoids like taraxasterol and β-amyrin, all having a C30H50O molecular formula and a hydroxyl group wikipedia.orgwikipedia.orgnih.govuni.lu. However, they differ in their skeletal arrangements and the position of double bonds wikipedia.orgwikipedia.org. These structural variations lead to differences in their biological activities. For instance, while taraxerol has shown anti-inflammatory and antimicrobial properties, taraxasterol is known for anti-allergic, antioxidant, and anti-inflammatory effects wikipedia.orgontosight.aiuni.lunih.gov. β-amyrin also exhibits anti-inflammatory activity wikipedia.orgscielo.org.za. Comparing the activities of these related compounds helps in understanding the specific structural features of taraxerol that are responsible for its observed effects.

Synthesis and Evaluation of Taraxerol Derivatives

Chemical modification of taraxerol can lead to derivatives with altered or enhanced biological activities. Several derivatives have been synthesized and evaluated for their therapeutic potential.

Taraxerol Acetate (B1210297)

Taraxerol acetate is an acetylated derivative of taraxerol, where an acetate group replaces the hydroxyl group at the C-3 position ontosight.ai. This modification has been shown to influence its biological properties. Taraxerol acetate has demonstrated various activities, including anti-inflammatory, antimicrobial, antioxidant, antiulcer, and anticancer effects ontosight.ai.

Research indicates that taraxerol acetate acts as a COX-1 and COX-2 inhibitor, with reported IC50 values of 116.3 μM and 94.7 μM, respectively medchemexpress.combanglajol.info. In vitro studies have shown that taraxerol acetate can induce dose- and time-dependent cytotoxic effects in glioblastoma cells, leading to apoptosis and sub-G1 cell cycle arrest medchemexpress.com. For example, in U87 cells, IC50 values were 34.2 μM at 24 hours and 28.4 μM at 48 hours medchemexpress.com. The percentage of apoptotic cells increased significantly with increasing concentrations of taraxerol acetate medchemexpress.com. Taraxerol acetate has also shown anti-pyretic effects in animal models .

Data on the COX inhibitory activity of Taraxerol Acetate:

| Enzyme | IC50 (μM) |

|---|---|

| COX-1 | 116.3 ± 0.03 banglajol.info |

Data on the cytotoxic effects of Taraxerol Acetate in U87 cells:

| Time (hours) | IC50 (μM) |

|---|---|

| 24 | 34.2 medchemexpress.com |

3β-O-vanilloyl-taraxerol (Microcisin)

3β-O-vanilloyl-taraxerol, also known as microcisin, is a derivative isolated from Microcos tomentosa researchgate.net. This compound features a vanilloyl group attached to the hydroxyl group at the 3β position of taraxerol researchgate.net. Research into microcisin has revealed cytotoxic and nicotinic receptor antagonistic activities researchgate.net.

11,12-α-oxidotaraxerol

11,12-α-oxidotaraxerol is a triterpenoid isolated from Euphorbia hirta researchgate.netpjsir.org. This derivative contains an alpha-epoxide ring across the 11,12 double bond of taraxerol. Studies have indicated that 11,12-α-oxidotaraxerol possesses antibacterial and antifungal properties scielo.org.zaresearchgate.netscirp.org. Its effectiveness has been tested against various pathogenic bacteria and fungi, showing significant activity against most tested bacteria researchgate.netpjsir.orgscirp.org.

Computational Approaches in SAR (e.g., Molecular Docking)

Computational methods, such as molecular docking, play a significant role in understanding the SAR of taraxerol and its derivatives by predicting their binding affinities and interactions with biological targets ontosight.ainih.govctdbase.orgmdpi.com. These in silico studies can provide insights into the potential mechanisms of action and guide the design of new, more potent derivatives banglajol.infomdpi.comnih.gov.

Molecular docking studies have been used to investigate the interaction of taraxerol with various proteins involved in disease pathways. For example, in silico studies suggested that taraxerol might be a potent inhibitor of glycogen (B147801) synthase kinase-3β (GSK-3β), a protein involved in wound healing, based on favorable binding and docking energies mdpi.comtandfonline.com. Molecular dynamics simulations have further supported the stability of the complex formed between taraxerol and GSK-3β tandfonline.com.

Computational approaches have also been applied to study the interaction of taraxerol with cholinesterase enzymes, which are targets for neurodegenerative diseases mdpi.com. In silico analysis suggested a high affinity of taraxerol towards acetylcholinesterase A and B through hydrogen bonding mdpi.com.

For taraxerol acetate, molecular docking studies have been conducted to understand its interaction with COX enzymes banglajol.info. These studies revealed significant interactions with amino acid residues in the binding pocket of COX-2, providing a rationale for its observed inhibitory activity banglajol.info. While the bulky nature of taraxerol acetate might make interaction with the COX-2 binding pocket less favorable, hydrophobic and electrostatic interactions contribute to its inhibitory effect banglajol.info.

Molecular docking has also been used in the context of identifying potential inhibitors for viral targets, such as the main protease of SARS-CoV-2 nih.gov. Taraxerol was identified as a top candidate among herbal leads based on its high binding affinity in molecular docking simulations nih.gov.

Analytical Methodologies for Taraxerol Research

Extraction and Isolation Techniques

The initial steps in taraxerol research often involve extracting the compound from its natural sources, such as various plant species, followed by isolation to obtain a purified form.

Chromatographic Methods (e.g., TLC, HPLC, GC-MS)

Chromatographic techniques are widely employed in the isolation and characterization of taraxerol from complex plant extracts. Thin Layer Chromatography (TLC) serves as a significant method for the initial characterization of sample mixtures, utilizing various stationary phases, solvent systems, and spray reagents. walshmedicalmedia.comresearchgate.net High-Performance Liquid Chromatography (HPLC) is recognized as an effective and faster tool for the quantitative separation of individual samples. walshmedicalmedia.comresearchgate.net Gas Chromatography (GC) is highly capable for qualitative separation and quantitation, while Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) are important for identification and structure elucidation. walshmedicalmedia.comresearchgate.net